N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine
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Overview
Description
N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine is a compound that features both a pyrrolidine ring and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of an epoxide with trimethyloxosulfonium iodide, which forms the oxetane ring under moderate heating conditions . The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving pyrrolidine and appropriate alkyl halides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane or pyrrolidine rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and bromine.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives, while substitution reactions can produce various pyrrolidine derivatives .
Scientific Research Applications
N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, which can be crucial for its biological activity. The pyrrolidine ring can enhance binding affinity to specific targets, making the compound effective in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyrrolidin-1-yl-ethanamine: Similar structure but lacks the oxetane ring.
2-(1H-pyrrol-1-yl)ethanol: Contains a pyrrolidine ring but differs in the functional groups attached.
Uniqueness
N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine is unique due to the presence of both the oxetane and pyrrolidine rings. This dual-ring structure imparts unique chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)oxetan-3-amine |
InChI |
InChI=1S/C9H18N2O/c1-2-5-11(4-1)6-3-10-9-7-12-8-9/h9-10H,1-8H2 |
InChI Key |
GQFZZCBDDFQCAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2COC2 |
Origin of Product |
United States |
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